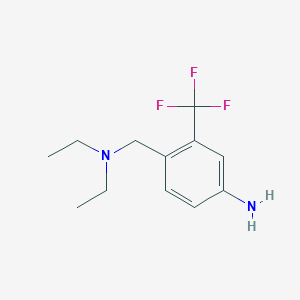
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is an organosilicon compound that features a thiophene ring attached to a silicon atom via a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane typically involves the reaction of 2-thiophenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is not well-documented. its reactivity can be attributed to the presence of the thiophene ring and the silicon atom. The thiophene ring can participate in various chemical reactions, while the silicon atom can influence the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilane: A simpler organosilicon compound without the thiophene ring.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a thiophen-2-ylmethoxy group.
Uniqueness
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .
Propiedades
Fórmula molecular |
C11H20OSSi |
|---|---|
Peso molecular |
228.43 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-9-10-7-6-8-13-10/h6-8H,9H2,1-5H3 |
Clave InChI |
QEFNRZXTDYTYHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=CS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Amino-thiazol-2-ylmethyl)-furan-2-yl]-ethanone hydrochloride](/img/structure/B8552934.png)



methanone](/img/structure/B8552966.png)






